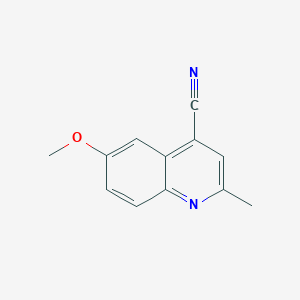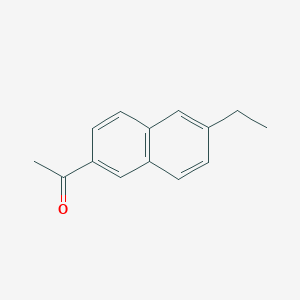
1-(6-Ethylnaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethylnaphthalen-2-yl)ethan-1-one is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethyl group at the 6th position of the naphthalene ring and an ethanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: Naphthalene and ethyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Ethylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(6-Ethylnaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-(6-Methoxynaphthalen-2-yl)ethanone
- 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)ethanone
- 1-(3-Amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-2-yl)ethanone
Comparison: 1-(6-Ethylnaphthalen-2-yl)ethan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. For instance, the methoxy group in 1-(6-Methoxynaphthalen-2-yl)ethanone can donate electrons, affecting the compound’s electrophilic substitution reactions differently than the ethyl group.
Propiedades
Número CAS |
67668-20-6 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(6-ethylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-3-11-4-5-14-9-12(10(2)15)6-7-13(14)8-11/h4-9H,3H2,1-2H3 |
Clave InChI |
JRTVLKHKSSSYJA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


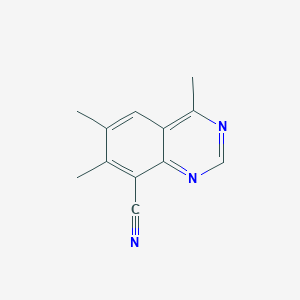
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
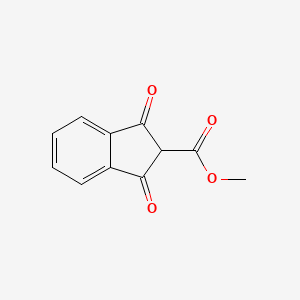

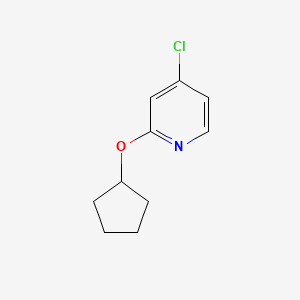
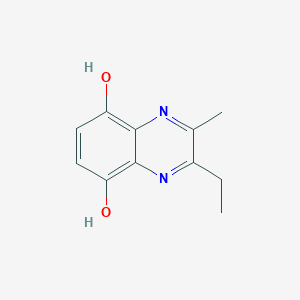

![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)

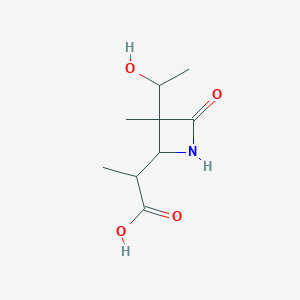
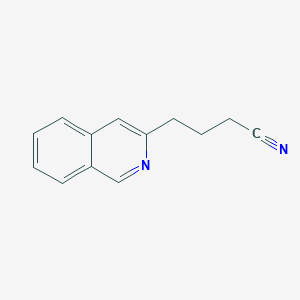
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)
